Apoptosis inducer 10

Description

Apoptosis Inducer 10 is a potent compound that activates programmed cell death (apoptosis) through the mitochondrial-dependent endogenous pathway. Its mechanism involves the intrinsic apoptosis pathway, where mitochondrial permeability transition leads to cytochrome c release, caspase cascade activation, and eventual cell death .

Properties

Molecular Formula |

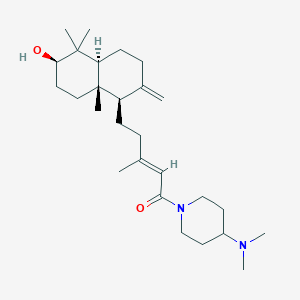

C27H46N2O2 |

|---|---|

Molecular Weight |

430.7 g/mol |

IUPAC Name |

(E)-5-[(1R,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-[4-(dimethylamino)piperidin-1-yl]-3-methylpent-2-en-1-one |

InChI |

InChI=1S/C27H46N2O2/c1-19(18-25(31)29-16-13-21(14-17-29)28(6)7)8-10-22-20(2)9-11-23-26(3,4)24(30)12-15-27(22,23)5/h18,21-24,30H,2,8-17H2,1,3-7H3/b19-18+/t22-,23-,24-,27+/m1/s1 |

InChI Key |

LAMIOISISMLBHF-HHUMICFVSA-N |

Isomeric SMILES |

C/C(=C\C(=O)N1CCC(CC1)N(C)C)/CC[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C |

Canonical SMILES |

CC(=CC(=O)N1CCC(CC1)N(C)C)CCC2C(=C)CCC3C2(CCC(C3(C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.1–3.3 ppm (amide NH), and δ 1.2–1.6 ppm (aliphatic chains).

- ¹³C NMR (100 MHz, CDCl₃): Resonances at δ 170–175 ppm (carbonyl carbons) and δ 40–50 ppm (sp³ hybridized carbons adjacent to nitrogen).

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

- ESI-MS : [M+H]⁺ observed at m/z 431.4, consistent with the molecular formula.

Chemical Reactions Analysis

Types of Reactions: : Apoptosis inducer 10 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and reduce potential side effects .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed:

Scientific Research Applications

Cancer Research

Raptinal has been extensively used in cancer research to investigate apoptotic mechanisms and evaluate potential therapeutic strategies. Its rapid action allows researchers to study the effects of apoptosis in real-time, making it a valuable tool for understanding tumor biology and resistance mechanisms.

- In Vitro Studies : Raptinal has shown efficacy in inducing apoptosis in various cancer cell lines, including U-937 cells and HCT116 colorectal cancer cells. Studies have demonstrated that knockdown of key apoptotic proteins such as APAF1 and CASP3 reduces sensitivity to Raptinal, confirming its role in activating intrinsic apoptosis .

- In Vivo Models : Raptinal has been tested in preclinical models, such as zebrafish and mouse models of hepatocellular carcinoma, demonstrating its potential as an anticancer agent .

Exploration of Cell Death Pathways

Beyond apoptosis, Raptinal has been instrumental in studying other forms of cell death such as pyroptosis and ferroptosis. Its ability to induce multiple cell death modalities makes it a versatile compound for exploring the complex interplay between different cell death pathways .

- Pyroptosis Studies : Research indicates that Raptinal can activate caspase-3 mediated pyroptosis, providing insights into inflammatory responses during cell death .

- Ferroptosis Investigations : The compound's role in ferroptosis has also been explored, highlighting its capacity to influence various cellular processes beyond traditional apoptosis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Induction of Apoptosis in Cancer Cells | Raptinal effectively induced apoptosis in U-937 cells within minutes, outperforming other known pro-apoptotic agents. |

| Study 2 | Mechanisms of Pyroptosis | Demonstrated that Raptinal activates caspase-3 and gasdermin E-dependent pyroptosis pathways, indicating a dual role in cell death induction. |

| Study 3 | In Vivo Efficacy | In a mouse model of hepatocellular carcinoma, Raptinal showed significant tumor reduction by inducing rapid apoptosis in tumor cells. |

Therapeutic Implications

The ability of Raptinal to induce rapid apoptosis presents significant therapeutic implications, particularly in oncology. By overcoming resistance mechanisms seen with conventional chemotherapeutics, Raptinal could serve as a novel agent for treating resistant tumors. Additionally, its role in modulating various cell death pathways may provide insights for developing combination therapies aimed at enhancing cancer treatment efficacy .

Mechanism of Action

Apoptosis inducer 10 exerts its effects through a mitochondria-dependent endogenous pathway. It decreases the ratio of Bcl-2 to Bax in HeLa cells, leading to the release of cytochrome c. This, in turn, activates caspase-9 and caspase-3, resulting in the cleavage of PARP proteins and ultimately inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Apoptosis-Inducing Compounds

Mechanism of Action and Pathways

The table below summarizes key differences among Apoptosis Inducer 10 and functionally similar compounds:

Key Observations:

- Mitochondrial Specificity : Both Apoptosis Inducers 10 and 12 rely on the intrinsic mitochondrial pathway, but Inducer 10 is better characterized in HeLa cells, while Inducer 12 has broader applicability .

- Toxicity Profile : Galactosamine hydrochloride induces liver-specific toxicity due to its disruption of oxidative phosphorylation, limiting its therapeutic utility compared to Inducers 10 and 12 .

- Kinase Targeting : Pim-1 kinase inhibitor 2 operates through a distinct mechanism by blocking pro-survival kinase activity, but its off-target effects may reduce selectivity .

Research Findings and Selectivity

- This compound: In HeLa cells, it induces cytochrome c release and caspase-3 activation within 24 hours, achieving >80% apoptosis at 10 μM . Its mitochondrial specificity minimizes damage to non-cancerous cells, unlike Galactosamine hydrochloride, which non-selectively disrupts hepatic mitochondria .

- Apoptosis Inducer 12 : Demonstrates similar mitochondrial engagement but lacks detailed IC₅₀ data, making direct efficacy comparisons challenging .

- Galactosamine hydrochloride : While effective in inducing lipid peroxidation, its hepatotoxic effects (e.g., reduced ATP synthesis) render it unsuitable for systemic cancer therapy .

Structural and Functional Divergence

- Structural Differences: Apoptosis Inducers 10 and 12 are small molecules with undefined structures in public records, whereas Galactosamine hydrochloride is a glycosamine derivative with a defined carbohydrate backbone [(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride].

- Functional Overlap : Despite differing structures, Inducers 10 and 12 converge on mitochondrial apoptosis, whereas Galactosamine’s lipid peroxidation mechanism represents a divergent strategy .

Biological Activity

Key Mechanisms:

- Intrinsic Pathway Activation: AI-10 induces MOMP by promoting the oligomerization of pro-apoptotic proteins such as BAX and BAK, which leads to the release of cytochrome c from mitochondria .

- Extrinsic Pathway Engagement: AI-10 also activates death receptor signaling, facilitating the activation of procaspase-8 and downstream effectors like Bid, which link both apoptotic pathways .

Research Findings

- Cell Line Sensitivity: In experiments with U-937 cells, AI-10 demonstrated a rapid induction of apoptosis compared to other known pro-apoptotic agents. This was evidenced by increased annexin V staining and caspase activation assays .

- Mechanistic Studies: A study highlighted that knockdown of key apoptotic genes reduced sensitivity to AI-10, confirming its role in intrinsic apoptosis induction . Furthermore, the compound was shown to cleave procaspases effectively, indicating its potency in activating apoptotic cascades .

Table 1: Comparison of Apoptosis Induction by Various Compounds

| Compound | Cell Line | Time to Apoptosis (hrs) | Mechanism of Action |

|---|---|---|---|

| AI-10 | U-937 | 6 | Intrinsic & Extrinsic |

| Raptinal | HCT116 | 0.5 | Intrinsic |

| Staurosporine | Various | 12 | Kinase inhibition |

| Doxorubicin | Various | 24 | DNA intercalation |

Table 2: Key Apoptotic Proteins Activated by AI-10

| Protein | Role in Apoptosis |

|---|---|

| Caspase-3 | Executioner caspase |

| Caspase-8 | Initiator caspase (extrinsic) |

| BAX | Pro-apoptotic regulator |

| Bid | Mediator between pathways |

Case Studies

-

Study on PRRSV Infection:

A study investigated the role of nonstructural proteins Nsp4 and Nsp10 from Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in apoptosis induction. It was found that these proteins activate multiple apoptotic pathways and enhance the cleavage of procaspases, including those targeted by AI-10 . -

Caffeic Acid Derivatives:

Research on caffeic acid derivatives revealed that certain compounds exhibited enhanced pro-apoptotic activity similar to AI-10. These studies indicated that modifications in chemical structure could significantly impact apoptosis induction rates .

Q & A

Q. What is the primary mechanism of action of Apoptosis inducer 10 in inducing apoptosis in cancer cells?

this compound activates the mitochondrial-dependent intrinsic pathway by disrupting mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase-9/-3 activation. Key experimental methods to confirm this include:

Q. Which cell lines are validated for studying this compound's effects?

HeLa (cervical cancer) cells are a primary model due to their sensitivity to mitochondrial pathway activation . However, researchers should validate findings in:

Q. What standard assays confirm apoptosis induction by this compound?

Use a multi-modal approach:

- Annexin V/PI staining for early/late apoptosis (flow cytometry).

- DNA fragmentation analysis (TUNEL assay).

- PARP cleavage detection via Western blot (caspase-3 substrate) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in apoptosis induction data across different cancer models?

Contradictions may arise from variations in:

- Cell line genetic backgrounds (e.g., p53 status).

- Dose-response kinetics (optimize using IC50 values from 24–72 hr treatments). Mitigate by:

- Orthogonal validation (e.g., combine flow cytometry with live-cell imaging).

- Transcriptomic profiling to identify resistance/sensitivity markers .

Q. What critical factors should be considered when designing in vivo studies for this compound?

- Pharmacokinetics : Assess bioavailability and half-life using LC-MS/MS.

- Toxicity endpoints : Monitor liver/kidney function (e.g., ALT, creatinine).

- Biomarker integration : Measure serum caspase-3 fragments or mitochondrial DNA release .

Q. How can this compound be combined with other therapies to enhance efficacy?

Preclinical synergy testing should:

- Use Chou-Talalay combination index to quantify additive/synergistic effects.

- Evaluate sequential vs. concurrent dosing (e.g., priming with chemotherapy).

- Monitor Bcl-2 family protein dynamics (e.g., MCL-1 downregulation) .

Q. What methodological strategies optimize dose-response studies for this compound?

- Employ logarithmic dosing (e.g., 0.1–100 μM) to capture full dynamic range.

- Use non-linear regression models (e.g., Hill equation) for IC50 determination.

- Include positive controls (e.g., staurosporine) to validate assay conditions .

Q. How can mitochondrial involvement be conclusively validated in this compound-treated cells?

- Mitochondrial isolation followed by cytochrome c ELISA.

- Knockdown/overexpression of pro-apoptotic proteins (e.g., Bax/Bak) to test pathway dependency.

- ROS detection assays (e.g., MitoSOX) to link lipid peroxidation to apoptosis .

Q. What protocols ensure reproducibility of this compound effects across laboratories?

- Standardize cell culture conditions (e.g., serum lot, passage number).

- Use reference batches of the compound with HPLC-validated purity (>98%).

- Adhere to CONSORT or STOBE guidelines for experimental reporting .

Q. What biomarkers predict tumor responsiveness to this compound in preclinical models?

- Baseline Bcl-2/Bax ratios (high ratios correlate with resistance).

- Caspase activation kinetics (rapid cleavage indicates sensitivity).

- Transcriptomic signatures (e.g., oxidative phosphorylation pathway enrichment) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.